molecular formula C12H10Cl2N2O2 B595347 ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 121716-34-5

ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B595347
CAS No.: 121716-34-5
M. Wt: 285.124
InChI Key: FCFJSYWDMQUUKX-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with chloro and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted pyrazoles with various functional groups.

    Reduction: Formation of ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate.

    Oxidation: Formation of ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The chloro and ester groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The pyrazole ring can also interact with metal ions or other cofactors, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

  • Ethyl 5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-chloro-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-chloro-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The presence of different halogens or alkyl groups can alter the compound’s solubility, stability, and interaction with biological targets, highlighting the uniqueness of each derivative.

Properties

IUPAC Name

ethyl 5-chloro-1-(2-chlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFJSYWDMQUUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693311
Record name Ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121716-34-5
Record name Ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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